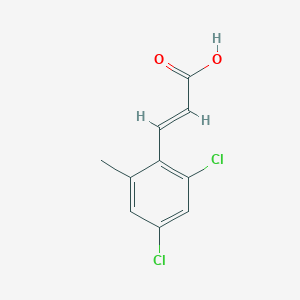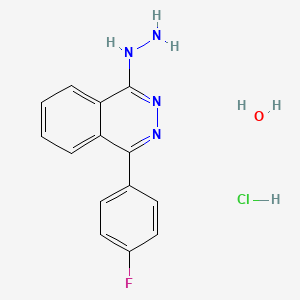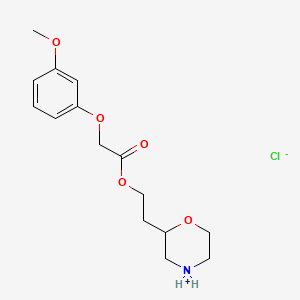
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy group. This compound is often used in experimental and research settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrogen bromide or boron tribromide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to dissolve the reactants and control the reaction environment. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of new ether or ester compounds .
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to these similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride has unique properties due to the position of the methoxy group on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects .
Eigenschaften
CAS-Nummer |
35158-66-8 |
|---|---|
Molekularformel |
C15H22ClNO5 |
Molekulargewicht |
331.79 g/mol |
IUPAC-Name |
2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-12-3-2-4-13(9-12)21-11-15(17)20-7-5-14-10-16-6-8-19-14;/h2-4,9,14,16H,5-8,10-11H2,1H3;1H |
InChI-Schlüssel |
KNXCWOWISGDPQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



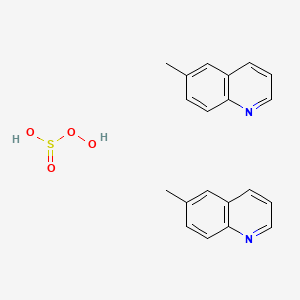

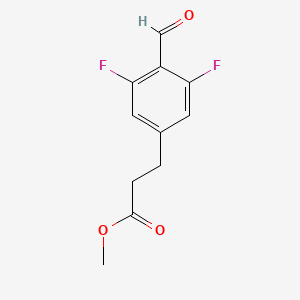

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)
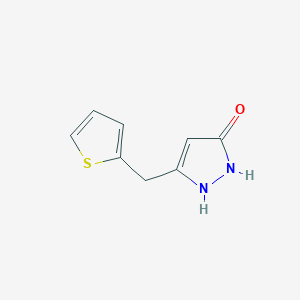
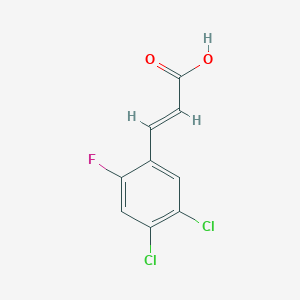
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)


